(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL

Catalog No.
S15846381
CAS No.
M.F
C11H16N4OS
M. Wt
252.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)p...

Product Name

(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL

IUPAC Name

(2S)-2-[(2-aminothieno[3,2-d]pyrimidin-4-yl)amino]pentan-1-ol

Molecular Formula

C11H16N4OS

Molecular Weight

252.34 g/mol

InChI

InChI=1S/C11H16N4OS/c1-2-3-7(6-16)13-10-9-8(4-5-17-9)14-11(12)15-10/h4-5,7,16H,2-3,6H2,1H3,(H3,12,13,14,15)/t7-/m0/s1

InChI Key

LINZEBOWNWMPEB-ZETCQYMHSA-N

Canonical SMILES

CCCC(CO)NC1=NC(=NC2=C1SC=C2)N

Isomeric SMILES

CCC[C@@H](CO)NC1=NC(=NC2=C1SC=C2)N

(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL is a complex organic compound characterized by its unique structural features. It contains a thieno[3,2-d]pyrimidine core, which is a bicyclic structure composed of a thiophene ring fused to a pyrimidine. The compound features an amino group at the 2-position of the thieno[3,2-d]pyrimidine, and a pentan-1-OL moiety, which includes a hydroxyl group (-OH) attached to a five-carbon chain. This configuration suggests potential for diverse biological interactions and applications in medicinal chemistry.

, including:

  • Amination Reactions: The introduction of the amino group can be achieved through nucleophilic substitution or coupling reactions involving amines.
  • Hydroxylation: The incorporation of the hydroxyl group can be performed via oxidation of alcohols or direct addition methods.
  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig can be employed to form carbon-nitrogen bonds essential for building the thieno[3,2-d]pyrimidine framework .

(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL exhibits notable biological activities. Compounds derived from the thieno[3,2-d]pyrimidine scaffold have been studied for their antiplasmodial properties against Plasmodium falciparum, the causative agent of malaria. These compounds often demonstrate significant inhibition of parasite growth in vitro, suggesting potential as therapeutic agents in malaria treatment . Additionally, some derivatives have shown activity against other pathogens and cancer cell lines, indicating broader pharmacological potential.

The synthesis of (S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL can be approached through several methods:

  • Gewald Reaction: This method involves the reaction of thioketones with α-halo esters in the presence of base to form thieno derivatives.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields for the formation of thieno[3,2-d]pyrimidine derivatives.
  • Multi-Step Synthesis: The synthesis may require multiple steps involving protection-deprotection strategies for functional groups to ensure selective reactions occur at desired sites on the molecule .

(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL has potential applications in:

  • Pharmaceutical Development: As a lead compound in developing new antimalarial drugs or treatments for other infectious diseases.
  • Biochemical Research: Serving as a tool for studying biological pathways affected by thieno derivatives.
  • Agricultural Chemistry: Potential use in developing agrochemicals that target specific pests or pathogens.

Studies on (S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL have indicated interactions with various biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways of pathogens.
  • Receptor Binding: Research suggests potential binding affinity to certain receptors that could modulate biological responses.
  • Cellular Uptake: Investigations into how effectively this compound is absorbed by cells can inform its bioavailability and therapeutic efficacy.

Several compounds share structural similarities with (S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL:

  • 4-Aminothieno[3,2-d]pyrimidines: These compounds possess similar thieno-pyrimidine cores and have been evaluated for their antiplasmodial activities.
    Compound NameStructureBiological Activity
    4-Amino-thieno[3,2-d]pyrimidineStructureAntimalarial
    N-(tert-butyl)-N'-[(dimethylamino)propyl]-6-(para-tolyl)thieno[3,2-d]pyrimidineStructureAntiplasmodial
    6-(4-Nitrophenyl)-thieno[3,2-d]pyrimidineStructureCytotoxicity

These compounds highlight the uniqueness of (S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL due to its specific pentanol side chain and distinct biological profile.

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

252.10448232 g/mol

Monoisotopic Mass

252.10448232 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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